molecular formula C13H10Cl2N2O2S B2842086 N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide CAS No. 476282-24-3

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide

Cat. No.: B2842086
CAS No.: 476282-24-3
M. Wt: 329.2
InChI Key: FMRMTMVEAQRKLJ-UHFFFAOYSA-N
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Description

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide is a synthetic small molecule featuring a thiazole ring substituted with acetyl and methyl groups at positions 5 and 4, respectively, and a 2,5-dichlorobenzamide moiety. The thiazole core is a heterocyclic scaffold known for its diverse pharmacological applications, including antimicrobial, anticancer, and anti-inflammatory activities. The 2,5-dichlorophenyl moiety introduces electron-withdrawing effects, which could influence binding affinity in target proteins.

Properties

IUPAC Name

N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2,5-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2N2O2S/c1-6-11(7(2)18)20-13(16-6)17-12(19)9-5-8(14)3-4-10(9)15/h3-5H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMRMTMVEAQRKLJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(C=CC(=C2)Cl)Cl)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide typically involves the reaction of 3-chloropentane-2,4-dione with substituted benzoyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. The detailed characterization of the synthesized compound is performed using techniques such as NMR, FTIR, and elemental analysis .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis process can be scaled up using standard organic synthesis techniques, ensuring the availability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetyl-4-methylthiazol-2-yl)-2,5-dichlorobenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

Scientific Research Applications

Comparison with Similar Compounds

Thiazole Ring Modifications

  • Target Compound : The 5-acetyl and 4-methyl groups on the thiazole ring likely improve metabolic stability and lipophilicity. Acetyl groups resist oxidative metabolism compared to hydroxyl or bromo substituents, as seen in compounds 7k and the bromo-thiazole analog .
  • Compound 7k : Lacks a thiazole ring but includes a hydroxylated phenyl group, which may increase solubility but also susceptibility to glucuronidation .
  • Bromine’s electronegativity might alter electronic properties, affecting reactivity .

Benzamide Substituent Effects

  • 3,5-Dichloro-2-hydroxy Analog : The hydroxyl group introduces hydrogen-bonding capacity, which could enhance target affinity but reduce blood-brain barrier penetration .
  • Complex Ureido Derivatives : The ureido and hydroperoxy groups in evidence 4’s compounds increase molecular weight and complexity, likely reducing oral bioavailability compared to the simpler target compound.

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